6,7-Diphenylpterin

説明

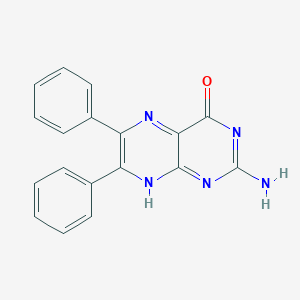

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-6,7-diphenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLLFFNWQPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418267 | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-91-9 | |

| Record name | 6,7-Diphenylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Diphenylpterin and Its Derivatives

Classical and Contemporary Synthetic Routes to 6,7-Diphenylpterin

The principal and most traditional method for synthesizing 6,7-disubstituted pterins, including this compound, is the Gabriel-Isay synthesis. This method involves the condensation of a 4,5-diaminopyrimidine (B145471) with an α-dicarbonyl compound. For this compound, the reaction proceeds by condensing 2,4,5-triamino-6-hydroxypyrimidine (or a related 4,5-diaminopyrimidine) with benzil (B1666583) (1,2-diphenylethane-1,2-dione).

Contemporary approaches often focus on modifying this basic scaffold to introduce specific functionalities or to improve reaction efficiency and yield. These methods are crucial for creating derivatives used in further applications, such as photosensitizers in biomedical research. rsc.orgrsc.org

The synthesis and derivatization of pterins are fraught with several challenges. A primary obstacle is the poor solubility of most pterin (B48896) compounds, which is attributed to strong intermolecular hydrogen bonding. nih.govresearchgate.net This low solubility significantly hampers reaction manipulation and purification processes. nih.govmdpi.com

Furthermore, the chemical reactivity of the pterin ring system is highly substrate-specific. A minor change in a substituent can dramatically alter the reactivity at other positions on the scaffold, sometimes leading to a complete reversal of expected chemical behavior. mdpi.com Most naturally occurring and biologically significant pterins are substituted at the C6 position; however, synthetic derivatization often favors the C7 position, as seen in reactions like the Minisci acylation. mdpi.com This makes the development of reliable synthetic routes to novel 6-substituted pterins a significant ongoing challenge. mdpi.com

Discussion of One-Pot Synthesis Approaches

Synthesis of N3- and 2-NH2-Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives is often required for applications such as their conjugation to oligonucleotides for targeted photodynamic therapy. rsc.orgrsc.org Research has led to the development of multi-step pathways to achieve substitution at the N3 and 2-amino positions.

For N3-substitution, a key strategy involves creating a side chain at the N3 position. One reported synthesis begins with 5-amino-7-methylthiofurazano[3,4-d]pyrimidine, which is transformed into an intermediate that allows for the attachment of a linker, such as a 3-hydroxypropyl group, at the N3 position of the pterin ring. rsc.org This process leads to the formation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone, a key intermediate for further conjugation. rsc.org

For substitution at the 2-amino group, a different approach is taken. The synthesis can involve creating a pterin with a modifiable side chain attached to the 2-amino position. For example, 2-(5-carboxypentylamino)-6,7-diphenyl-4(3H)-pteridinone can be synthesized and then activated, for instance with an N-hydroxysuccinimide ester, to facilitate condensation with an amino-modified molecule, such as an oligonucleotide. rsc.org

The table below summarizes key intermediates in these synthetic pathways.

| Target Position | Key Intermediate | Synthetic Utility | Reference |

| N3 | 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone | Precursor for phosphoramidite (B1245037) methodology to link pterin to oligonucleotides via the N3 atom. rsc.org | rsc.org |

| 2-NH2 | 2-(5-carboxypentylamino)-6,7-diphenyl-4(3H)-pteridinone | Carries a linker at the 2-amino group for subsequent conjugation to other molecules. rsc.org | rsc.org |

Regioselective Alkylation and Other Derivatization Strategies

Regioselectivity—the control of where a reaction occurs on a molecule with multiple potential reaction sites—is a critical aspect of pterin chemistry. The pterin nucleus has several nitrogen atoms (N1, N3, N8) and oxygen atoms that can potentially be alkylated, and controlling the site of substitution is essential for creating defined derivatives.

The alkylation of the this compound scaffold has been investigated, particularly in the context of synthesizing pterin nucleosides. Studies on the ribosylation (attachment of a ribose sugar, a form of alkylation) of this compound have shown that the reaction is complex and can lead to a mixture of products. arkat-usa.org

Using a silylated derivative of this compound and reacting it with 1-bromo-2,3,5-tri-O-benzoyl-D-ribofuranose, researchers isolated multiple isomers, including N3- and N1-ribosylated products. arkat-usa.org When the reaction was catalyzed with BF3-etherate using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the N1-substituted product was formed in a significantly higher yield (50%) compared to the N3-isomer (1%). arkat-usa.org This demonstrates that the choice of catalyst and reactants can strongly influence the regioselectivity of glycosylation between the N1 and N3 positions.

Reaction conditions play a pivotal role in directing the outcome of alkylation reactions on the pterin ring. The interplay between kinetic and thermodynamic control, influenced by factors like temperature, solvent, and pH, determines the final product distribution. researchgate.net

For pterins, there is a known tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms, particularly involving the C4-oxo group and the N3-proton. researchgate.net This equilibrium means alkylation can occur at either the N3 or the O4 position. Studies have shown that reaction conditions dictate the regioselectivity:

Temperature: At higher temperatures (e.g., 70 °C), O4-alkylation is favored over N3-alkylation. This suggests that the O-alkylated isomer is the kinetically controlled product, which forms faster but is less stable than the N-alkylated (thermodynamic) product. researchgate.net

Solvent: The use of solvents in which the reactants have higher solubility, such as N,N-dimethylformamide (DMF), also favors the formation of the O4-alkylated product. researchgate.net

pH: The pH of the solution can influence the nucleophilicity of different atoms in the pterin ring. nih.gov In alkaline conditions, deprotonation can occur, creating an anionic species. The charge distribution in this anion affects which atom acts as the primary nucleophile, thereby influencing the site of alkylation. For instance, at alkaline pH, the probability of certain electron transfer reactions is higher. researchgate.net

This demonstrates that by carefully selecting the reaction conditions, chemists can steer the alkylation reaction toward a desired regioisomer.

Investigations into N-Alkylation at N1, N3, and N8 Positions

Preparation of this compound Conjugates

The functionalization of this compound to create conjugates with biomolecules and lipophilic moieties is a significant area of research, aiming to harness its photosensitizing properties for targeted applications. These synthetic strategies involve creating linkages that are stable and preserve the photoactive nature of the pterin core.

Techniques for Oligonucleotide Conjugation

The conjugation of this compound to oligonucleotides (ODNs) is primarily driven by the goal of creating sequence-specific photosensitizers for targeting nucleic acids. These conjugates are designed to bring the pterin molecule in close proximity to a target DNA or RNA sequence, allowing for localized photo-oxidative damage upon irradiation with near-UV light. rsc.org Two main approaches have been explored for linking this compound to oligonucleotides, differing in the point of attachment on the pterin ring.

One common method involves functionalizing the N3 position of the pterin ring. rsc.org In a specific example, 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone was synthesized and then coupled to a 17-mer oligodeoxynucleotide using phosphoramidite methodology. rsc.orgnih.gov This technique attaches the pterin to the 5'-hydroxyl group of the ODN via a -(CH2)3OPO(OH)- linker. rsc.orgnih.gov This approach leverages a unique and highly resonance-stabilized heterocyclic cation as a key synthetic intermediate, which facilitates the introduction of a side chain at the N-3 position. rsc.orgresearchgate.net

A second strategy focuses on attaching the oligonucleotide through the 2-amino group of the pterin. researchgate.net This is a more conventional approach for linking substituents to pteridine (B1203161) rings. rsc.org In this method, a linker, such as -(CH2)5CONH(CH2)6OPO(OH)-, is first attached to the 2-amino group. This is achieved by condensing the N-hydroxysuccinimide ester of 2-(5-carboxypentylamino)-6,7-diphenyl-4(3H)-pteridinone with a hexylamino-modified 17-mer ODN. researchgate.net

The choice of linker and attachment point can influence the efficacy of the resulting conjugate. For instance, studies comparing an N3-linked conjugate with a shorter linker to a 2-amino-linked conjugate with a longer linker found that the former was more effective at inducing photo-oxidative damage to the target DNA strand. rsc.org

| Conjugation Strategy | Attachment Point on Pterin | Linker | Oligonucleotide Attachment Site | Key Intermediate/Method |

| N3-Conjugation | N3 atom | -(CH2)3OPO(OH)- | 5'-OH group | 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone; Phosphoramidite methodology |

| 2-Amino Conjugation | 2-amino group | -(CH2)5CONH(CH2)6OPO(OH)- | 5'-amino-modifier | N-hydroxysuccinimide ester of 2-(5-carboxypentylamino)-6,7-diphenyl-4(3H)-pteridinone |

Synthesis of Lipophilic this compound Derivatives

To improve the solubility of pterin derivatives in non-polar environments and enhance their interaction with biological membranes, lipophilic side chains are attached to the this compound core. conicet.gov.ar A common strategy involves the alkylation of the pterin ring with long hydrocarbon chains.

One reported method details the synthesis of a series of decyl chain [−(CH2)9CH3] pterin conjugates. conicet.gov.ar This synthesis utilizes a nucleophilic substitution (SN2) reaction between a pterin and 1-iododecane (B1670042) in N,N-dimethylformamide (DMF) at elevated temperatures. conicet.gov.ar This reaction can lead to regioselective alkylation, with the initial formation of an O-alkylated kinetic product that can convert to the more stable N3-alkylated thermodynamic product under basic conditions. conicet.gov.ar The introduction of the decyl chain significantly increases the lipophilicity of the pterin, as indicated by computed Log P and Log D values, facilitating its intercalation into lipid vesicles. conicet.gov.ar

The general principle of conjugating fatty acids to increase lipophilicity is a well-established technique. nih.govdovepress.com These methods often involve the activation of the fatty acid's carboxyl group, for example, by forming a pentafluorophenyl ester, which then reacts with an amino-functionalized molecule. nih.gov While not specifically detailed for this compound, these general methodologies for creating fatty acid conjugates are applicable. The process typically involves reacting the amino-functionalized target with the activated fatty acid ester in a suitable buffer. nih.gov

| Lipophilic Derivative Type | Synthetic Method | Reagents | Purpose |

| Decyl-Pterin Conjugate | Nucleophilic Substitution (SN2) | 1-iododecane, N,N-dimethylformamide (DMF) | Increase lipophilicity for membrane interaction |

| General Fatty Acid Conjugate | Amide Bond Formation | Fatty acid pentafluorophenyl ester, Amino-functionalized pterin | Enhance lipophilicity and albumin binding |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Diphenylpterin and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. preprints.org For pteridine (B1203161) derivatives, NMR is crucial for assigning the specific positions of substituents and understanding the electronic environment of each nucleus. ipb.ptsemanticscholar.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. In 6,7-diphenylpterin, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pterin (B48896) core and the two phenyl rings. The aromatic protons of the phenyl groups typically appear as multiplets in the downfield region. mdpi.com The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including the quaternary carbons of the pteridine ring and the phenyl substituents. mdpi.com

Two-dimensional (2D) NMR experiments are essential for definitive assignments. researchgate.net The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the CH units in the molecule. unlp.edu.ar Further correlations from experiments like Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity across multiple bonds, confirming the placement of the phenyl groups at the C6 and C7 positions of the pterin ring. ipb.ptresearchgate.net The use of various deuterated solvents can also help in resolving overlapping signals. preprints.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following data are representative values based on analyses of pteridine and related heterocyclic compounds. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pterin Ring NH | ~11.5 (broad singlet) | - |

| Pterin Ring NH₂ | ~7.5 (broad singlet) | - |

| Phenyl Protons (ortho) | 7.8 - 7.9 (multiplet) | ~128.5 |

| Phenyl Protons (meta) | 7.4 - 7.6 (multiplet) | ~129.0 |

| Phenyl Protons (para) | 7.3 - 7.4 (multiplet) | ~130.0 |

| C2 | - | ~155.0 |

| C4 | - | ~160.0 |

| C4a | - | ~135.0 |

| C6 | - | ~152.0 |

| C7 | - | ~158.0 |

| C8a | - | ~148.0 |

| Phenyl C1' (ipso) | - | ~136.0 |

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. gatewayanalytical.com This technique is particularly effective for identifying polar functional groups. For this compound, the FT-IR spectrum would prominently feature absorption bands corresponding to the N-H stretching of the amine and amide groups, the C=O stretching of the lactam group in the pyrimidine (B1678525) ring, and C=N and C=C stretching vibrations within the heterocyclic and aromatic rings. derpharmachemica.comnih.gov The C-H stretching and bending vibrations of the phenyl groups also provide characteristic signals. rsc.org

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In the case of this compound, the Raman spectrum would provide strong signals for the C=C stretching vibrations within the symmetric phenyl rings and the pyrazine (B50134) part of the pterin core. scialert.net The combination of FT-IR and FT-Raman provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from related pteridine and aromatic compounds.

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | FT-IR | 3300 - 3450 | Strong |

| Aromatic C-H Stretch | FT-IR | 3050 - 3150 | Medium |

| C=O Stretch (Lactam) | FT-IR | 1670 - 1690 | Strong |

| C=N/C=C Ring Stretch | FT-IR | 1550 - 1620 | Strong |

| Phenyl Ring Stretch | Raman | 1580 - 1610 | Strong |

| N-H Bend | FT-IR | 1590 - 1650 | Medium |

| C-N Stretch | FT-IR | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | FT-IR | 700 - 900 | Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum is highly dependent on the extent of conjugation within the molecule. libretexts.org Molecules with extensive conjugated π-systems, like this compound, typically exhibit strong absorptions in the UV-Vis range. cancer.gov

The pterin ring system itself is a chromophore, and the addition of two phenyl groups at the C6 and C7 positions extends the conjugation, leading to bathochromic (red) shifts in the absorption maxima compared to simpler pterins. mdpi.com The observed absorptions are primarily due to π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, and n → π* transitions, involving non-bonding electrons on nitrogen and oxygen atoms. firsthope.co.in The solvent polarity can influence the position of these absorption bands. uobabylon.edu.iq

Table 3: Electronic Transitions and Absorption Maxima for this compound Note: Wavelengths are illustrative and can shift based on solvent environment.

| Transition Type | Involved Orbitals | Approximate λ_max (nm) | Molar Absorptivity (ε) |

| π → π | Pterin and Phenyl π-system | ~280 | High |

| π → π | Extended Conjugated System | ~350 | High |

| n → π | N/O lone pairs → π system | ~400 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound (C₁₈H₁₃N₅O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. sci-hub.se The monoisotopic mass of this compound is 315.1119 Da. nih.gov In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z value of approximately 316.1198. nih.gov Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of phenyl groups or cleavage of the pteridine ring system.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Description | Value (m/z) |

| Molecular Formula | C₁₈H₁₃N₅O | - |

| Monoisotopic Mass | The exact mass of the most abundant isotopic species. | 315.1119 |

| [M+H]⁺ | The protonated molecular ion, commonly observed in ESI-MS. | 316.1198 |

| [M+Na]⁺ | The sodium adduct, sometimes observed depending on sample preparation. | 338.1018 |

| Major Fragments | Potential fragments from MS/MS analysis (e.g., loss of a phenyl group). | ~239 |

X-Ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-Ray Diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For pteridine derivatives, including this compound, single-crystal XRD provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding their chemical reactivity and biological interactions. Although a specific crystal structure for this compound is not widely published in publicly accessible databases, extensive crystallographic studies on analogous 6,7-disubstituted and 7-substituted pterins provide a strong basis for structural inference and conformational analysis. researchgate.netresearchgate.netnih.gov

Studies on related compounds, like 6,7-dimethyl-8-ribityl-lumazin, have shown how substituents influence the crystal packing and intermolecular hydrogen-bonding networks. nih.gov For this compound, the crystal structure would likely be stabilized by a combination of hydrogen bonds involving the amino group at C2 and the lactam function at N3-C4, as well as van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent molecules. The specific arrangement would seek to minimize steric repulsion while maximizing stabilizing interactions. unlp.edu.ar The conformational analysis derived from XRD data is crucial, as different conformers can exhibit distinct chemical and photophysical properties.

To illustrate the typical geometric parameters of the core pteridine structure, the following table presents representative bond lengths and angles derived from crystallographic data of related pterin derivatives.

| Parameter | Typical Value | Parameter | Typical Value |

|---|---|---|---|

| N1-C2 | 1.36 Å | C2-N3-C4 | 117° |

| C2-N3 | 1.38 Å | N3-C4-C4a | 120° |

| N3-C4 | 1.40 Å | C4-C4a-N5 | 118° |

| C4-C4a | 1.42 Å | C4a-N5-C6 | 119° |

| C4a-N5 | 1.33 Å | N5-C6-C7 | 121° |

| N5-C6 | 1.39 Å | C6-C7-N8 | 120° |

| C6-C7 | 1.41 Å | C7-N8-C8a | 117° |

| C7-N8 | 1.32 Å | N1-C2-NH2 | 119° |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the study of molecules with unpaired electrons. It is invaluable for characterizing radical species of pterins, which can be generated through chemical, electrochemical, or photochemical processes. Pterins can form radical cations or neutral radicals, which are often transient intermediates in redox reactions. eurekaselect.comresearchgate.netacs.org

EPR spectroscopy has been successfully employed to investigate pterin-centered radicals, providing insights into their electronic structure and environment. acs.org For instance, the oxidation of tetrahydropterin (B86495) derivatives, which act as cofactors in enzymes like nitric oxide synthase (NOS), generates a transient pterin cation radical. eurekaselect.com EPR can detect this radical, and its spectrum reveals key parameters such as the g-value and hyperfine coupling constants. The g-value is characteristic of the radical's electronic environment, with values for organic radicals typically close to that of the free electron (≈2.0023). pnas.org For pterin radicals, g-values around 2.004 have been reported. pnas.orgresearchgate.net

The hyperfine structure of an EPR spectrum, which arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N), provides a detailed map of the spin density distribution across the molecule. eurekaselect.com For example, studies on the tetrahydrobiopterin (B1682763) cation radical (H4B•+) revealed significant hyperfine coupling with the proton at the C6 position, indicating substantial spin density at this site. eurekaselect.com Analysis of these couplings, often supported by isotopic labeling and advanced techniques like Electron-Nuclear Double Resonance (ENDOR), allows for the precise identification of the radical's structure and conformation. eurekaselect.com EPR has also been used to monitor the kinetics of pterin radical decay, providing crucial information on their stability and reactivity. researchgate.netacs.org

Furthermore, EPR is effective in studying the photo-excited triplet states of pteridine derivatives, which are paramagnetic. capes.gov.bracs.org These studies help to elucidate the mechanisms of photosensitization, where pterins can generate reactive oxygen species.

Application of Advanced Spectroscopic Techniques Coupled with Multivariate Analysis

The spectroscopic analysis of pterins and their analogs in complex biological or chemical systems often yields large and convoluted datasets. Techniques like UV-Vis, fluorescence, and Raman spectroscopy produce spectra where signals from multiple components overlap. Multivariate analysis, or chemometrics, provides powerful statistical tools to deconvolve this complex information, identify patterns, and build predictive models. koreabreedjournal.orgdiva-portal.org

Methods such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are widely used. PCA is an unsupervised method that reduces the dimensionality of the data, allowing for the visualization of sample groupings and trends based on their spectral variance. koreabreedjournal.orgchemometrics.ru For example, PCA applied to FT-IR or Raman spectra can differentiate samples based on their pteridine content or profile. koreabreedjournal.orgresearchgate.net

PLS-DA is a supervised method used to build a model that maximizes the separation between predefined classes of samples. It has been applied to urinary pteridine profiles from HPLC data to find statistically significant differences between healthy subjects and patients with certain pathologies. mdpi.com Similarly, chemometric analysis of Surface-Enhanced Raman Spectroscopy (SERS) data has been used to discriminate between different pterin isomers, such as xanthopterin (B1683600) and isoxanthopterin, in mixtures. researchgate.netresearchgate.net

These multivariate approaches enable the extraction of meaningful chemical information from complex spectral data. By correlating spectral features with specific chemical properties or biological states, it is possible to develop robust quantitative models for concentration prediction or qualitative models for sample classification, even when individual spectral markers are not clearly resolved. irispublishers.commdpi.com

Computational Approaches to Enhance Molecular Structure Elucidation from Spectral Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structure and properties of pterin derivatives. nih.govmdpi.comscielo.br These theoretical methods complement experimental spectroscopy by providing a deeper understanding of molecular geometry, electronic structure, and the origins of spectral features.

DFT calculations are routinely used to optimize the geometries of different possible tautomers and conformers of pterins, predicting their relative stabilities. nih.govmdpi.com For this compound, DFT could predict the most stable conformation by calculating the energy associated with the rotation of the phenyl groups, providing insights that are difficult to obtain experimentally for non-crystalline states. Computational studies on 6-methylpterin have, for instance, elucidated the relative energies of its various tautomers. mdpi.com

Furthermore, computational methods can predict a wide range of spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption and emission spectra (fluorescence and phosphorescence), which can be directly compared with experimental UV-Vis data to confirm structural assignments. unlp.edu.arnih.govrsc.org Theoretical calculations have been used to predict the two-photon absorption (TPA) spectra of various pterins, suggesting it as a method to differentiate between closely related derivatives whose one-photon spectra are very similar. rsc.org

In the context of vibrational spectroscopy (IR and Raman), DFT calculations can predict vibrational frequencies and intensities. scielo.br This is crucial for assigning the observed bands in experimental spectra to specific molecular motions, as demonstrated in studies of pterin-6-carboxylic acid on gold surfaces. scielo.br For paramagnetic species, DFT is used to calculate EPR parameters like hyperfine coupling constants, which helps in interpreting experimental EPR spectra and confirming the structure of pterin radicals. eurekaselect.comnih.gov By correlating theoretical predictions with experimental data, computational approaches provide a powerful framework for the comprehensive structural and spectroscopic characterization of complex molecules like this compound and its analogs.

Chemical Reactivity and Transformation Mechanisms of 6,7 Diphenylpterin

Redox Properties and Electrochemical Behavior

The redox behavior of pterins is fundamental to their biological roles and involves multiple oxidation states. nih.govacs.org These states, which include the fully oxidized, dihydro-, and tetrahydro- forms, are interconvertible through electron and proton transfer reactions. nih.gov

Cyclic Voltammetry Studies of 6,7-Diphenylpterin

The electrochemical reduction of pterin (B48896) and its derivatives typically involves the formation of a radical anion in a one-electron process, which can then be further reduced to a dianion. The stability of these species is highly dependent on the solvent and the presence of protons. In aprotic solvents, the radical anion may be stable, while in the presence of a proton source, it can undergo further reactions.

The electrochemical oxidation of reduced pterins, such as 5,6,7,8-tetrahydropterin (THP), proceeds via a two-electron, two-proton process to form an unstable quinonoid-dihydropterin. capes.gov.br This intermediate then rearranges to the more stable 7,8-dihydropterin (B103510) (7,8-DHP). capes.gov.br The 7,8-DHP can exist in equilibrium with a covalently hydrated form, which is more easily oxidized. capes.gov.br

A hypothetical cyclic voltammogram for this compound would be expected to show reduction and oxidation peaks corresponding to the various redox states of the pterin core. The potentials of these peaks would be influenced by the electron-withdrawing or -donating nature of the phenyl substituents.

Table 1: Hypothetical Electrochemical Data for this compound based on Pterin Derivatives

| Process | Potential (V vs. SCE) | Characteristics |

|---|---|---|

| Reduction I | -0.8 to -1.2 | Reversible one-electron transfer to form a radical anion. |

| Reduction II | -1.4 to -1.8 | Quasi-reversible one-electron transfer to form a dianion. |

Note: These values are illustrative and based on general data for pterin derivatives. Actual values for this compound may vary.

Analysis of Electron Affinity and Molecular Orbital Energies (e.g., LUMO)

The electron affinity and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in understanding the electrochemical reduction of a molecule. A lower LUMO energy corresponds to a higher electron affinity, making the molecule easier to reduce. For pterin derivatives, the substituents on the pyrazine (B50134) ring significantly impact the LUMO energy.

While specific calculations for this compound were not found, it is expected that the phenyl groups would influence the electronic structure. Depending on their conformation, they could either stabilize or destabilize the LUMO through resonance and inductive effects. Theoretical calculations on related pterin systems have shown that the LUMO is typically localized on the pyrazine ring, which is the primary site of reduction.

Table 2: Estimated Molecular Orbital Energies for Pterin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Pterin | -6.5 | -1.8 | 4.7 |

| 6-Phenylpterin | -6.4 | -2.0 | 4.4 |

Note: These are estimated values based on general trends and are for illustrative purposes.

Spectroelectrochemical Investigations of Pterin Redox States

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of electrochemically generated species. This method has been vital in identifying the various redox states of pterins and their intermediates. brynmawr.edu By monitoring the changes in the UV-visible absorption spectrum during a controlled potential experiment, the electronic structure of the different pterin forms can be characterized.

For instance, the reduction of an oxidized pterin to its radical anion is accompanied by the appearance of new absorption bands in the visible region of the spectrum. Further reduction to the dianion leads to another set of characteristic absorption bands. These spectral changes provide direct evidence for the stepwise reduction process and allow for the determination of the stability and reactivity of the intermediates.

Photochemical Reactions and Photoinduced Processes

Pterins, including this compound, are known to be photosensitive and can undergo various photochemical reactions upon absorption of UV-A radiation. conicet.gov.ar These reactions are often mediated by the excited states of the pterin molecule and can lead to the generation of reactive oxygen species (ROS). conicet.gov.arwikipedia.org

Elucidation of Photosensitization Mechanisms (Type I vs. Type II)

Photosensitization by pterins can proceed through two main mechanisms: Type I and Type II. conicet.gov.ar

Type I Mechanism: In this pathway, the excited pterin molecule directly interacts with a substrate molecule through electron or hydrogen atom transfer, leading to the formation of radicals. conicet.gov.ar For example, photoexcited this compound has been shown to cause oxidative damage to guanine (B1146940) bases in DNA, suggesting a Type I photochemical electron transfer mechanism. nih.gov

Type II Mechanism: This mechanism involves the transfer of energy from the excited triplet state of the pterin photosensitizer to molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). conicet.gov.ar Aromatic pterins are known to be efficient generators of singlet oxygen. conicet.gov.ar

The predominance of one mechanism over the other depends on factors such as the concentration of the substrate and oxygen, as well as the properties of the pterin derivative itself.

Generation and Detection of Reactive Oxygen Species (e.g., Singlet Oxygen)

The generation of reactive oxygen species (ROS) by photoexcited pterins is a key aspect of their photochemistry and photobiology. wikipedia.orgmdpi.com Singlet oxygen (¹O₂) is a major ROS produced by pterins via the Type II mechanism. conicet.gov.ar The quantum yield of singlet oxygen formation (ΦΔ) is a measure of the efficiency of this process. For some pterin derivatives, ΦΔ values can be significant, indicating their potential as effective photosensitizers. conicet.gov.ar

The detection of singlet oxygen can be achieved through various methods, including direct measurement of its characteristic phosphorescence at around 1270 nm or by using chemical traps that react specifically with ¹O₂ to form a detectable product. Other ROS, such as superoxide (B77818) radicals, can also be generated through the Type I mechanism and can be detected using specific probes.

Table 3: Photophysical and Photochemical Properties of Pterin Derivatives

| Compound | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| Pterin | > 0.10 | ~0.3 |

Note: These are estimated values based on general trends for aromatic pterins. Increased substitution can sometimes lead to decreased fluorescence and increased singlet oxygen production. conicet.gov.ar

Measurement of Fluorescence and Singlet Oxygen Quantum Yields

The efficiency of light-induced processes in molecules like this compound is quantified by quantum yields. The fluorescence quantum yield (ΦF) measures the fraction of absorbed photons that are re-emitted as fluorescence, while the singlet oxygen quantum yield (ΦΔ) indicates the efficiency of generating singlet oxygen, a reactive oxygen species. atto-tec.comnist.gov

Pterin derivatives, including this compound, are known to have reduced fluorescence quantum yields. cuny.edu This characteristic is often associated with an increased production of singlet oxygen. cuny.edu The determination of these quantum yields is typically achieved through comparative methods, where the fluorescence intensity or the rate of a singlet oxygen-mediated reaction of the sample is compared against a well-characterized standard under identical conditions. iss.comresearchgate.net The choice of solvent can influence these yields, as the polarity of the medium can affect the stability of the excited states involved in these photophysical processes. researchgate.net

Interactive Table: Photophysical Properties of Photosensitizers

This table would typically contain data on fluorescence and singlet oxygen quantum yields for this compound and related compounds in various solvents. However, specific numerical data for this compound's quantum yields were not available in the provided search results. The table below illustrates the type of data that would be presented.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound | Various | Data not available | Data not available | |

| Reference Compound | Solvent | Value | Value | researchgate.netresearchgate.netrsc.org |

Investigations into Photostability and Photo-Degradation Pathways

The stability of a molecule upon exposure to light, or its photostability, is a critical factor in its application as a photosensitizer. researchgate.netnih.gov The process of photodegradation involves the chemical alteration of the molecule following light absorption. researchgate.net For pterin compounds, this can involve various reaction pathways. researchgate.net

Systematic photostability testing involves exposing the compound to controlled light sources and analyzing the resulting chemical changes. europa.eu Forced degradation studies, where the compound is subjected to harsh light conditions, are often employed to identify potential degradation products and elucidate the degradation pathways. europa.eu While the search results indicate that the photostability of pterins has been a subject of interest, specific details on the photo-degradation pathways of this compound were not explicitly outlined. cuny.eduresearchgate.net

Reactivity with Biological Macromolecules

When excited by light, this compound can interact with and modify biological macromolecules, most notably nucleic acids like DNA. rsc.org This reactivity is central to its potential application in photodynamic therapy and as a tool for studying DNA structure and function.

Mechanisms of Photooxidative Damage to Nucleic Acids (DNA)

This compound can act as a photosensitizer, meaning that upon light absorption, it can transfer energy or electrons to other molecules, leading to oxidative damage. rsc.org In the context of DNA, this damage primarily targets the guanine bases, which are the most easily oxidized of the DNA bases. rsc.orgnih.gov

The mechanism of damage can proceed through two main pathways, known as Type I and Type II. The Type II mechanism involves the generation of singlet oxygen, which then reacts with the DNA bases. nist.gov The Type I mechanism involves a direct electron transfer from the DNA base to the excited photosensitizer. rsc.org Research suggests that for this compound, a Type I photochemical electron transfer mechanism is likely operative in causing DNA damage. rsc.org This leads to the formation of alkali-labile sites at guanine residues, which can be subsequently cleaved to reveal the extent of the damage. rsc.orgnih.gov

Studies of Site-Directed DNA Cleavage Processes

By conjugating this compound to an oligonucleotide, a short strand of DNA, it is possible to direct the photooxidative damage to a specific target sequence within a longer DNA molecule. rsc.orgrsc.org This approach has been demonstrated in studies where a this compound-oligonucleotide conjugate was used to target a specific sequence within a 34-mer DNA fragment. rsc.orgrsc.org

Upon excitation with near-UV light, the tethered this compound induced oxidative damage, leading to cleavage at guanine bases within the target DNA strand. rsc.org The location of the cleavage can be influenced by the point of attachment of the pterin to the oligonucleotide and the structure of the resulting hybrid molecule. rsc.orgrsc.org For instance, when the pterin was attached at its N3 atom, cleavage was predominantly observed at a specific guanine (G18) in the target sequence. rsc.orgrsc.org In contrast, an untethered pterin derivative showed a preference for a different guanine (G14). rsc.orgrsc.org This ability to direct DNA cleavage to specific sites highlights the potential of these conjugates as tools for molecular biology and for targeting specific gene sequences. biorxiv.orggenetics.ac.cnnih.govnih.gov

Other Significant Chemical Transformations and Reaction Pathways

Beyond its photochemical reactions, this compound can undergo various other chemical transformations. These reactions are often aimed at modifying its properties, such as solubility, or for creating derivatives for specific applications. For example, pivaloylation of this compound has been used to create more soluble derivatives. clockss.org This process involves the reaction with pivalic anhydride. clockss.org

Furthermore, the pterin ring system can be involved in various synthetic transformations. For instance, the synthesis of N3- and 2-NH2-substituted 6,7-diphenylpterins has been explored to create intermediates for conjugation to oligonucleotides. rsc.orgrsc.orgresearchgate.net These synthetic routes can sometimes lead to the formation of unusual and rare heterocyclic ring systems, such as pyrimido[2,1-b]pteridine and pyrimido[1,2-c]pteridine. rsc.org Additionally, reduction reactions of the pterin ring have been studied. For example, in the 6,7-diphenyl series, reduction with sodium borohydride (B1222165) can directly yield 8-substituted 7,8-dihydropterins. researchgate.net

Computational and Theoretical Studies of 6,7 Diphenylpterin

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modeling the behavior of electrons in molecules. For 6,7-diphenylpterin, these methods elucidate the intrinsic properties that govern its chemical and photophysical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. dntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for systems of the size of this compound. informaticsjournals.co.in

Table 1: Hypothetical Optimized Geometry Parameters for this compound using DFT (B3LYP/6-31+G(d,p))

| Parameter | Description | Calculated Value |

| Bond Lengths | ||

| C6-C(phenyl) | Bond connecting pterin (B48896) C6 to phenyl ring | 1.485 Å |

| C7-C(phenyl) | Bond connecting pterin C7 to phenyl ring | 1.485 Å |

| N1-C2 | Bond within the pyrimidine (B1678525) ring of pterin | 1.375 Å |

| C4-N5 | Bond within the pyrazine (B50134) ring of pterin | 1.380 Å |

| Dihedral Angles | ||

| N5-C5-C6-C(phenyl) | Torsion angle of the C6-phenyl group | 42.5° |

| C5-C6-C7-C(phenyl) | Torsion angle of the C7-phenyl group | 43.1° |

This interactive table contains hypothetical data representative of typical DFT calculations for aromatic heterocyclic compounds.

To understand the photophysical properties of this compound, particularly its use as a photosensitizer, it is essential to study its electronically excited states. nih.govmdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. mdpi.com It calculates the energies and properties of excited states, allowing for the prediction of electronic absorption spectra. Current time information in Bangalore, IN.

TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These calculations can identify the nature of the electronic transitions, such as π →π* or n →π* transitions, by analyzing the molecular orbitals involved. For a photosensitizer, the energy of the lowest triplet state (T1) is particularly important, as this state is often responsible for generating reactive oxygen species. TD-DFT can predict the S0 → T1 excitation energy, providing insight into the molecule's potential for intersystem crossing from the singlet excited state to the triplet state.

Table 2: Hypothetical Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | 3.45 | 359 | 0.21 | π →π |

| S₀ → S₂ | 3.98 | 311 | 0.15 | π →π |

| S₀ → T₁ | 2.60 | 477 | 0.00 | π →π* |

This interactive table contains hypothetical data representative of typical TD-DFT calculations for predicting spectroscopic properties.

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and photochemical processes.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution (mapping) of these orbitals across the molecule reveals the most likely sites for nucleophilic or electrophilic attack. For this compound, the HOMO is typically distributed across the electron-rich pterin core, while the LUMO may have significant contributions from the phenyl rings.

The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's kinetic stability and the energy of its lowest-energy electronic transition. Current time information in Bangalore, IN. A smaller gap generally implies that the molecule will absorb light at longer wavelengths and may be more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.55 |

| HOMO-LUMO Gap | 3.66 |

This interactive table contains hypothetical data representative of FMO analysis for similar aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformational Dynamics

While QM methods are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules and their environment. Given that this compound has been conjugated to oligonucleotides for targeting DNA, MD simulations are an ideal tool to investigate the dynamics of this interaction. nih.govmdpi.com

In a typical MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the atoms' positions and velocities over time. An MD simulation of a this compound-DNA conjugate interacting with its target DNA duplex in a solvent box (explicit water) can reveal:

Binding Stability: How stably the conjugate binds to its target, often measured by the root-mean-square deviation (RMSD) of the complex over time.

Conformational Changes: How the DNA and the pterin conjugate adapt their structures upon binding.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or π-stacking interactions that stabilize the complex.

Solvent Effects: The role of water and ions in mediating the binding process.

Table 4: Hypothetical Summary of a Molecular Dynamics (MD) Simulation of a this compound-Oligonucleotide Conjugate with Target DNA

| Parameter | Description | Value/Result |

| System Setup | ||

| Force Field | Classical parameters for atoms/bonds | AMBER ff19SB |

| Solvent Model | Water model used in the simulation | TIP3P Explicit Water |

| System Size | Total number of atoms | ~75,000 atoms |

| Simulation Protocol | ||

| Simulation Time | Duration of the production run | 500 ns |

| Temperature | System temperature | 310 K (37 °C) |

| Pressure | System pressure | 1 atm |

| Key Results | ||

| Average RMSD | Stability of the bound complex | 2.1 ± 0.4 Å |

| Binding Free Energy | Calculated strength of the interaction | -15.2 kcal/mol |

This interactive table presents hypothetical but typical parameters and results for an MD simulation of a DNA-ligand complex.

Theoretical Solubility Calculations and Predictive Models

The solubility of a compound is a critical property, especially for applications in biological systems. Pterin derivatives are often characterized by poor solubility in both water and common organic solvents. Theoretical models can predict solubility and related properties, guiding chemical modifications to improve them.

A key descriptor for solubility is the partition coefficient (LogP), which measures the ratio of a compound's concentration in a mixture of two immiscible liquids, typically octanol (B41247) and water. dntb.gov.ua A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). Predictive models, often based on fragment contribution methods, calculate LogP by summing the values of a molecule's constituent parts. These calculations can help chemists design derivatives, for instance by adding lipophilic or hydrophilic functional groups to achieve a desired LogP for better membrane permeability or aqueous solubility.

Table 5: Hypothetical Theoretical Lipophilicity and Solubility Data for this compound

| Parameter | Method | Predicted Value | Implication |

| LogP | Fragment-based (e.g., ALOGPS) | 3.85 | Lipophilic, low aqueous solubility |

| LogD at pH 7.4 | Calculated from pKa and LogP | 3.80 | Remains largely unionized and lipophilic at physiological pH |

| Aqueous Solubility (LogS) | Predictive Model | -4.5 | Poorly soluble in water |

This interactive table contains plausible predicted solubility parameters for this compound based on its structure.

Application of Machine Learning and Artificial Intelligence in Pterin Research

Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in chemical and materials research. In the context of pterins, these approaches can accelerate discovery and provide predictive insights that are complementary to traditional computational methods.

Applications of ML in pterin research include:

Quantitative Structure-Property Relationship (QSPR): ML models can be trained on datasets of known pterin derivatives to predict their properties. For instance, a model could predict the maximum absorption wavelength, fluorescence quantum yield, or singlet oxygen generation efficiency based solely on the molecular structure.

Biosensor Development: ML algorithms can be used to optimize the performance of sensors designed to detect specific pterin derivatives, such as the disease biomarker neopterin. By analyzing sensor response data, ML can improve sensitivity and selectivity.

Drug Discovery and Repurposing: AI can screen vast libraries of compounds to identify potential new drugs that interact with pterin-dependent enzymes or to find new applications for existing drugs.

While direct ML applications on this compound are not widely documented, the methodologies are broadly applicable to this class of compounds, promising to accelerate the design of new pterin-based photosensitizers, probes, and therapeutic agents.

Biochemical Pathways and Enzymatic Interactions Involving Pterins and 6,7 Diphenylpterin

Role in the Biosynthetic Pathways of Tetrahydrobiopterin (B1682763)

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylases and all nitric oxide synthase (NOS) isoforms. mdpi.comwikipedia.orgnih.gov Its production is tightly regulated through two primary pathways: the de novo pathway and the salvage pathway.

The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through three enzymatic steps catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). mdpi.comnih.govresearchgate.net GTPCH is the rate-limiting enzyme, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate. genecards.org PTPS then converts this intermediate to 6-pyruvoyltetrahydropterin. orpha.netmetabolicsupportuk.org Finally, SPR performs the last reduction steps to yield BH4. medlineplus.gov An alternative salvage pathway can generate BH4 from sepiapterin, a reaction that relies on sepiapterin reductase and dihydrofolate reductase (DHFR). nih.govnih.gov

Currently, there is a lack of established scientific evidence from primary research literature detailing a direct physiological role for the synthetic compound 6,7-diphenylpterin in the de novo or salvage biosynthesis of BH4. However, pterin (B48896) analogs are frequently studied as modulators, particularly inhibitors, of the enzymes within these pathways to understand their regulatory mechanisms and to develop therapeutic agents.

Modulation of Enzyme Activity and Associated Biochemical Networks by this compound and its Derivatives

Pterin derivatives are well-documented as modulators of various enzymes, particularly those involved in nucleotide and cofactor metabolism. mdpi.comwikipedia.org The structural similarity of these analogs to natural substrates allows them to interact with enzyme active sites, often resulting in inhibition.

Early research identified this compound as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. tocris.comnih.gov One study noted its antimalarial activity, which was potentiated by sulfadiazine (B1682646) and inhibited by pteroylglutamic acid, pointing to its interaction with the folate pathway. nih.gov

While specific inhibitory constants for this compound are not widely reported in recent literature, extensive research has been conducted on other inhibitors of the enzymes in the BH4 and folate pathways. This provides a framework for understanding how molecules like this compound might function. For instance, GTP cyclohydrolase I is inhibited by various reduced pterins like 7,8-dihydro-L-biopterin and by synthetic compounds such as 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP). nih.govmedchemexpress.com Similarly, sepiapterin reductase and 6-pyruvoyl tetrahydropterin (B86495) synthase have been targeted with specific inhibitors to modulate BH4 levels for therapeutic purposes. malariaworld.orgnih.govnih.govucl.ac.uk

| Enzyme | Inhibitor | Inhibition Constant (Ki) / IC50 | Mode of Action | Source |

|---|---|---|---|---|

| GTP Cyclohydrolase I (rat liver) | (6R)-5,6,7,8-Tetrahydro-L-biopterin | 15.7 µM | Noncompetitive | nih.gov |

| GTP Cyclohydrolase I | 2,4-Diamino-6-hydroxypyrimidine (DAHP) | - | Specific Inhibitor | medchemexpress.com |

| Dihydrofolate Reductase (DHFR) (Plasmodium falciparum, quadruple mutant) | DHFR-IN-5 | 0.54 nM | - | medchemexpress.com |

| Sepiapterin Reductase (bovine) | N-Acetylserotonin | 0.12 µM | Competitive | nih.gov |

| Sepiapterin Reductase (bovine) | N-Methoxyacetylserotonin | 0.008 µM | Competitive | nih.gov |

| Sepiapterin Reductase (human) | Tranilast | IC50 ~25 µM | - | ucl.ac.uk |

| D-Alanine:D-Alanine Ligase (DdlB) | 6-Arylpyrido[2,3-d]pyrimidine (Compound 33) | IC50 = 453 µM | ATP-Competitive | plos.org |

Mechanistic Studies of Electron Transfer Processes in Pterin-Dependent Biochemical Reactions

Pterins can participate in photoinduced electron transfer (PET) reactions, where absorption of light energy facilitates the transfer of an electron to or from another molecule. beilstein-journals.orgnih.gov This property has been exploited in studies using this compound as a photosensitizer to induce targeted damage to biological macromolecules like DNA.

In one key study, this compound was conjugated to a 17-mer oligodeoxynucleotide (ODN) to target a specific 34-mer DNA sequence representing a fragment of the bcr-abl chimeric gene. nih.gov Upon excitation with near-UV light, the pterin-ODN conjugate induced oxidative damage at guanine (B1146940) bases within the target DNA strand. The pattern of DNA cleavage suggested that the damage occurred via a Type I photochemical mechanism, which involves electron transfer between the excited photosensitizer and the substrate (in this case, DNA) to generate radical ions. nih.gov This contrasts with a Type II mechanism, which primarily involves the generation of singlet oxygen. The excited this compound likely acts as an electron acceptor from a nearby guanine residue, the most easily oxidized DNA base, leading to the formation of a guanine radical cation that ultimately results in strand cleavage upon alkaline treatment. nih.gov

| Photosensitizer Conjugate | Target DNA Sequence Fragment | Observed Cleavage Sites | Proposed Mechanism | Source |

|---|---|---|---|---|

| ODN-linked-6,7-diphenylpterin (at N3) | ...AAG¹⁴GAAG¹⁸AAG²¹C... | Predominantly at G18, with lesser cleavage at G15, G14, and G21 | Type 1 Photochemical Electron Transfer | nih.gov |

Metabolomic Profiling and Identification of Altered Biochemical Pathways in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids, providing a functional readout of the physiological state of a biological system. researchgate.netecmdb.ca By profiling changes in metabolite concentrations, researchers can identify biochemical pathways that are altered in response to a stimulus or in a disease state.

No specific metabolomic profiling studies have been published to date that analyze the systemic effects of this compound administration. However, metabolomic approaches have been successfully applied to investigate the broader pteridine (B1203161) metabolic network. For example, a study on a progressive breast cancer cell line model used metabolomics to analyze 15 different pteridine derivatives. nih.govnih.gov The results showed that folic acid dosing led to a dose-dependent increase in the extracellular levels of several pteridines, including pterin, 6-hydroxylumazine, and xanthopterin (B1683600). nih.gov Notably, the levels of pterin and 6-hydroxylumazine were found to be positively correlated with the tumorigenicity of the cell lines, suggesting a dysregulation of pteridine metabolism in cancer. nih.govnih.gov

Another study utilized native metabolomics to identify natural ligands for the conserved CutA protein. researchgate.net This work revealed that pteridines, including a novel lumazine (B192210) derivative and the essential cofactor tetrahydrobiopterin, bind to CutA. This interaction was shown to modulate the protein's affinity for copper ions, suggesting a previously unrecognized role for pteridines in coordinating copper homeostasis and cellular redox balance. researchgate.net These studies demonstrate the power of metabolomics to uncover new roles for pterin compounds and highlight a potential avenue for future research into the biological impact of synthetic derivatives like this compound.

| Pteridine Derivative | Observation upon Folic Acid Dosing | Correlation with Tumorigenicity | Source |

|---|---|---|---|

| Pterin | Increased extracellular levels | Positive | nih.gov |

| 6-Hydroxylumazine | Increased extracellular levels | Positive | nih.gov |

| Xanthopterin | Increased extracellular levels | Not specified | nih.gov |

| 6-Hydroxymethylpterin | Increased extracellular levels | Not specified | nih.gov |

| 6-Carboxypterin | Increased extracellular levels | Not specified | nih.gov |

Research Applications and Functionalization of 6,7 Diphenylpterin in Chemical Biology

Development of Oligonucleotide Conjugates for Targeted Biomolecular Interactions

A significant application of 6,7-diphenylpterin is its use as a photosensitizing payload in oligonucleotide conjugates. cuny.edu These hybrid molecules are designed to combine the sequence-specific targeting capabilities of nucleic acids with the photo-inducible reactivity of the pterin (B48896) core. Researchers have successfully synthesized conjugates where this compound is covalently attached to an oligodeoxynucleotide (ODN).

The primary goal of creating this compound-oligonucleotide conjugates is to direct photo-oxidative damage to a specific, disease-relevant nucleic acid sequence. rsc.orgnih.gov A key target in this research has been the bcr-abl chimeric gene, a fusion gene resulting from a chromosomal translocation that is a hallmark of chronic myeloid leukemia (CML). nih.govnih.govwikipedia.org The protein product of this gene, BCR-ABL, is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells. nih.govwikipedia.orgmdpi.com

The strategy involves designing the oligonucleotide portion of the conjugate to be complementary to a specific sequence within the bcr-abl gene. For instance, the synthesized 17-mer conjugates were designed to bind to a 34-mer single-stranded DNA fragment that represents the junctional sequence of the bcr-abl gene. rsc.orgnih.gov Upon hybridization of the conjugate to the target DNA strand, the this compound moiety is positioned in close proximity to the nucleic acid backbone. researchgate.net

Subsequent irradiation with near-ultraviolet (UV) light excites the pterin, which then initiates oxidative reactions, causing damage to the target DNA. This damage often manifests as alkali-labile sites, primarily at guanine (B1146940) residues, which can be detected by techniques like polyacrylamide gel electrophoresis. nih.gov Research has shown that the specific site of DNA cleavage is influenced by the linker used in the conjugate, which dictates the precise positioning of the pterin photosensitizer relative to the target strand. nih.gov

| Conjugate Linkage | Primary Cleavage Site on Target DNA | Secondary Cleavage Sites |

| N3 atom via -(CH2)3OPO(OH)- | G18 | G14, G15, G21 |

| 2-amino group via -(CH2)5CONH(CH2)6OPO(OH)- | G14 | Other guanine sites (lower yield) |

| Data derived from studies on a 34-mer single-stranded DNA target representing the bcr-abl chimeric gene. nih.gov |

This targeted approach allows for sequence-specific damage, providing a valuable tool for studying gene function and as a potential therapeutic strategy.

Investigation as Photosensitizers in Advanced Photodynamic Research Methodologies

The utility of this compound in the aforementioned oligonucleotide conjugates stems directly from its properties as a photosensitizer. cuny.edu Photodynamic methodologies, including photodynamic therapy (PDT), rely on three key components: a photosensitizer, light of a specific wavelength, and molecular oxygen. frontiersin.orgmdpi.commdpi.com When the photosensitizer absorbs light, it transitions to an excited triplet state. From this state, it can react with surrounding molecules, particularly oxygen, to produce highly reactive oxygen species (ROS), such as singlet oxygen. mdpi.commdpi.com These ROS are responsible for inducing cellular damage and, in a therapeutic context, cell death. frontiersin.orgmdpi.com

This compound has been specifically investigated for its ability to induce photo-oxidative damage via a Type I photochemical mechanism, which involves electron transfer reactions, rather than a Type II mechanism dominated by singlet oxygen generation. rsc.orgnih.gov This was suggested by the pattern of DNA cleavage observed with the pterin-ODN conjugates, which differed from that seen with classic Type II photosensitizers. rsc.org The ability to functionalize the pterin ring allows for the fine-tuning of its photophysical properties, such as absorption wavelength and quantum yields, which is a critical aspect in the design of effective photosensitizers for research and clinical applications. nih.govrsc.org While many photosensitizers are based on porphyrin or phthalocyanine (B1677752) structures, pterins offer a distinct chemical scaffold for exploration in photodynamic applications. frontiersin.orgrsc.org

Exploration in Targeted Protein Degradation Technologies (e.g., PROTACs) via this compound Motifs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting their function. nih.gov Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. bmglabtech.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. bmglabtech.commdpi.com This tripartite structure brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. nih.gov

The development of molecules that target the BCR-ABL protein for degradation using the PROTAC approach is an active area of research. nih.govnih.gov Given that this compound has been incorporated into conjugates to target the bcr-abl gene, the exploration of pterin motifs as potential components in PROTACs represents a logical, albeit nascent, frontier. In this conceptual framework, a functionalized this compound derivative could serve as the "warhead" or POI-binding ligand for the BCR-ABL protein.

While direct, published examples of a this compound-based PROTAC are not yet widespread, the principles of PROTAC design allow for such an exploration. The synthesis of various substituted 6,7-diphenylpterins demonstrates that the scaffold can be modified to include attachment points for linkers, a necessary feature for PROTAC construction. nih.govchemrxiv.org The challenge lies in designing a pterin derivative with sufficient affinity and selectivity for the target protein to enable the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.

| PROTAC Component | Function | Potential this compound Role |

| Warhead | Binds to the Protein of Interest (POI) | A functionalized this compound derivative could be designed to bind a target like BCR-ABL. |

| Linker | Connects the warhead and the E3 ligase ligand | Chemical handles on the pterin ring could serve as attachment points for a linker. nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN) | Standard E3 ligase ligands would be attached to the pterin-linker conjugate. |

This approach highlights a potential future direction for this compound chemistry, merging its recognized targeting capabilities with the powerful mechanism of induced protein degradation.

Design of Functional Materials and Probes Incorporating this compound Substructures

Beyond specific therapeutic applications, the this compound substructure is a valuable component in the design of functional materials and molecular probes. Its inherent photophysical properties, including fluorescence, make it an attractive scaffold for developing sensors and imaging agents. mdpi.commdpi.com The oligonucleotide conjugates discussed previously are, in essence, functional probes designed to report the presence of a specific DNA sequence through a photo-inducible event. researchgate.net

The synthesis of diverse pteridine (B1203161) derivatives allows for the systematic modification of the core structure to enhance or alter its properties. frontiersin.orgacademie-sciences.fr For example, the introduction of different substituents on the phenyl rings or at other positions on the pterin system can modulate its solubility, absorption and emission spectra, and quantum yield. mdpi.com This chemical versatility enables the creation of:

Fluorescent Probes: Molecules that exhibit changes in their fluorescence upon binding to a specific analyte or in response to a change in their local environment.

Photoactive Materials: Integration of the pterin chromophore into polymers or solid-state materials could yield materials with interesting optical or electronic properties.

Chemical Biology Tools: Functionalized pterins can be used as building blocks in more complex molecular systems designed to probe biological processes. sci-hub.se

The study of structure-property relationships in this compound and its analogues is fundamental to these efforts, providing the chemical knowledge needed to design and synthesize new functional materials with tailored characteristics. rsc.org

Q & A

Q. What are best practices for presenting contradictory spectral or crystallographic data in publications?

- Methodological Answer :

- Disclose raw data in supplementary materials (e.g., .cif files for crystallography).

- Discuss potential artifacts (e.g., solvent inclusion in crystal lattices) and provide alternative interpretations .

Q. How can researchers validate the purity of this compound batches when commercial standards are unavailable?

- Methodological Answer :

- Combine orthogonal methods: elemental analysis (C, H, N), -NMR integration, and HPLC retention time matching with synthetic intermediates.

- Report batch-to-batch variability using relative standard deviation (RSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。